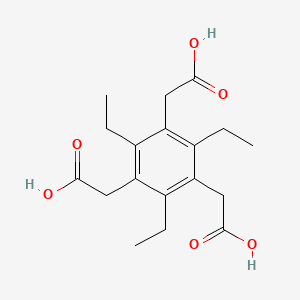
2,2',2''-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is an organic compound with the molecular formula C18H24O6 This compound is characterized by a benzene ring substituted with three ethyl groups and three acetic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-triethylbenzene as the core structure.
Functionalization: The benzene ring is functionalized with acetic acid groups through a series of reactions involving halogenation and subsequent substitution reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid may involve large-scale synthesis using automated reactors. The process includes:
Bulk Reactants: Utilizing bulk quantities of 2,4,6-triethylbenzene and acetic acid derivatives.
Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes.
Binding: The acetic acid groups facilitate binding to target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)triacetic acid: Similar structure but with methyl groups instead of ethyl groups.
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid: A closely related compound with slight variations in the substituents.
Uniqueness
2,2’,2’'-(2,4,6-Triethylbenzene-1,3,5-triyl)triacetic acid is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterparts
Propriétés
Numéro CAS |
220759-05-7 |
|---|---|
Formule moléculaire |
C18H24O6 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[3,5-bis(carboxymethyl)-2,4,6-triethylphenyl]acetic acid |
InChI |
InChI=1S/C18H24O6/c1-4-10-13(7-16(19)20)11(5-2)15(9-18(23)24)12(6-3)14(10)8-17(21)22/h4-9H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
WEVUDBFKCZMZAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1CC(=O)O)CC)CC(=O)O)CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















